Tak-243

Catalog No.
S549056
CAS No.
1450833-55-2
M.F
C19H20F3N5O5S2
M. Wt
519.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tak-243

CAS Number

1450833-55-2

Product Name

Tak-243

IUPAC Name

[(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate

Molecular Formula

C19H20F3N5O5S2

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C19H20F3N5O5S2/c20-19(21,22)33-12-3-1-2-10(6-12)13-8-16-24-5-4-15(27(16)26-13)25-14-7-11(17(28)18(14)29)9-32-34(23,30)31/h1-6,8,11,14,17-18,25,28-29H,7,9H2,(H2,23,30,31)/t11-,14-,17-,18+/m1/s1

InChI Key

KJDAGXLMHXUAGV-DGWLBADLSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

TAK-243, TAK 243, TAK243, MLN7243, MLN-7243, MLN 7243, AOB87172, AOB-87172, AOB 87172

Canonical SMILES

C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N

The exact mass of the compound Sulfamic acid, [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-[(trifluoromethyl)thio]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl ester is 519.0858 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TAK-243 (also known as MLN7243) is a highly potent, mechanism-based small-molecule inhibitor of the ubiquitin-activating enzyme (UAE/UBA1). As a critical regulator of the ubiquitin-proteasome system, UBA1 initiates the entire ubiquitination cascade. For procurement professionals, assay developers, and pharmaceutical researchers, TAK-243 represents the modern benchmark for UBA1 inhibition, offering sub-nanomolar to low-nanomolar potency that fundamentally outperforms legacy, low-affinity inhibitors. Its defined adenosine sulfamate structure provides a stable, highly processable material for downstream formulation in targeted protein degradation research, virology, and oncology models, ensuring strict pathway blockade without the need for excessive dosing .

Substituting TAK-243 with older UBA1 inhibitors, such as PYR-41 or PYZD-4409, introduces severe reproducibility and off-target risks into laboratory workflows. Legacy inhibitors like PYR-41 rely on irreversible covalent binding to the catalytic cysteine via a nitropyrazone-based mechanism, often requiring micromolar concentrations that trigger non-specific cytotoxicity and cross-reactivity with other cellular thiols. In contrast, TAK-243 is an adenosine sulfamate that specifically targets the adenylate-binding site, achieving reversible, mechanism-based target engagement at nanomolar concentrations. Utilizing legacy compounds compromises assay integrity, leading to confounded data in ubiquitin-dependent degradation studies and necessitating significantly higher material consumption to achieve baseline pathway blockade [1].

Sub-Nanomolar UBA1 Inhibition for Material Efficiency

TAK-243 demonstrates an IC50 of 1 ± 0.2 nM against UBA1 in E2 thioester assays, whereas the legacy comparator PYR-41 requires concentrations of approximately 10 µM (10,000 nM) to achieve similar inhibition. Another alternative, PYZD-4409, exhibits an IC50 of 20 µM. This represents a 10,000- to 20,000-fold increase in potency for TAK-243, allowing for drastically reduced dosing in cell-based assays and minimizing solvent (DMSO) toxicity artifacts .

Evidence DimensionUBA1 Inhibitory Potency (IC50)
Target Compound Data1 ± 0.2 nM
Comparator Or BaselinePYR-41 (< 10 µM) and PYZD-4409 (20 µM)
Quantified Difference10,000x to 20,000x higher potency
ConditionsIn vitro UBCH10 E2 thioester assay

Mainstream laboratory workflow fit: The extreme potency of TAK-243 drastically reduces the required material per assay, lowering procurement volume requirements while eliminating high-concentration solvent artifacts.

High Selectivity Over NAE, SAE, and ATG7

For precise pathway elucidation, a UBA1 inhibitor must not cross-react with other E1 enzymes. TAK-243 exhibits an IC50 of 1 nM for UBA1, compared to 28 nM for NEDD8-activating enzyme (NAE), 850 nM for SUMO-activating enzyme (SAE), 5,300 nM for ISG15-activating enzyme (UBA7), and >10,000 nM for the autophagy-activating enzyme ATG7. This provides a clear experimental window to selectively block ubiquitination without inadvertently shutting down SUMOylation or autophagy pathways, unlike generic non-selective E1 inhibitors .

Evidence DimensionE1 Enzyme Selectivity (IC50)
Target Compound DataUBA1 (1 nM)
Comparator Or BaselineSAE (850 nM), UBA7 (5,300 nM), ATG7 (>10,000 nM)
Quantified Difference850-fold selectivity over SAE; >10,000-fold over ATG7
ConditionsBiochemical E1/E2 enzymatic assays

Reproducibility and purity-linked usability: Guaranteed selectivity prevents costly false positives in phenotypic screens by ensuring observed effects are strictly UBA1-dependent, eliminating the need for secondary deconvolution assays.

Superior Antiviral Efficacy in Orthoflavivirus Models

In comparative cellular models of orthoflaviviral replication (e.g., Zika and Usutu viruses), TAK-243 demonstrated robust antiviral behavior with IC50 values of 161 nM and 45 nM, respectively. In contrast, the legacy comparator PYR-41 yielded IC50 values of 17 µM and 3.5 µM in the same assays. TAK-243 achieved a 47- to 900-fold decrease in virus titers compared to the modest 7- to 32-fold decreases seen with PYR-41, validating its superiority for downstream virology research and therapeutic development [1].

Evidence DimensionAntiviral Efficacy (IC50)
Target Compound Data45 nM (USUV) to 161 nM (ZIKV)
Comparator Or BaselinePYR-41 (3.5 µM to 17 µM)
Quantified Difference>20x to 100x more potent antiviral activity
ConditionsVero cells infected with ZIKV and USUV (24 h post-infection)

Mainstream industrial workflow fit: For virology and infectious disease research, TAK-243 provides a highly penetrant, definitive tool for UBA1 blockade that legacy compounds cannot match, streamlining antiviral screening pipelines.

High-Throughput Ubiquitin-Proteasome System (UPS) Screening

Due to its 1 nM IC50 and defined selectivity profile, TAK-243 is the optimal positive control and baseline inhibitor for screening novel UPS modulators. Procuring TAK-243 ensures assay reproducibility without the high-concentration DMSO artifacts associated with legacy inhibitors like PYR-41 .

Targeted Protein Degradation (PROTAC) Assay Validation

In PROTAC development, confirming that degradation is strictly ubiquitin-dependent is mandatory. TAK-243's rapid and selective blockade of UBA1 provides a cleaner mechanistic validation tool than irreversible, multi-target legacy inhibitors, ensuring high purity-linked usability in degradation assays .

Antiviral Drug Discovery Pipelines

Given its demonstrated nanomolar efficacy in suppressing orthoflavivirus (ZIKV, USUV) replication, TAK-243 serves as a critical benchmark compound for evaluating host-directed antiviral therapies targeting the ubiquitination machinery, offering a definitive workflow fit for virology labs [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

4

Exact Mass

519.08579559 Da

Monoisotopic Mass

519.08579559 Da

Heavy Atom Count

34

Appearance

White to off-white crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V9GGV0YCDI

Wikipedia

Tak-243

Dates

Last modified: 08-15-2023
1. Preparation of ubiquitin-​activating enzyme inhibitor and use alone and in combination with other chemotherapeutic agents for treatment of cancer by Bence, Neil; Huck, Jessica; Hyer, Marc; Milhollen, Michael; Shi, Judy Qiuju; Traore, Tary from PCT Int. Appl. (2016), WO 2016069392 A1 20160506. | Language: English, Database: CAPLUS
2. Preparation of ubiquitin-​activating enzyme inhibitor and use in combination with radiation for treatment of cancer by Bence, Neil; Hyer, Marc; Milhollen, Michael; Samnotra, Vivek; Santillana Soto, Sergio Luis; Sappal, Darshan from PCT Int. Appl. (2016), WO 2016069393 A1 20160506. | Language: English, Database: CAPLUS
3. Preparation of pyrazolopyrimidinyl compounds as inhibitors of ubiquitin-​activating enzyme by Afroze, Roushan; Bharathan, Indu T.; Ciavarri, Jeffrey P.; Fleming, Paul E.; Gaulin, Jeffrey L.; Girard, Mario; Langston, Steven P.; Soucy, Francois R.; Wong, Tzu-Tshin; Ye, Yingchun from PCT Int. Appl. (2013), WO 2013123169 A1 20130822. | Language: English, Database: CAPLUS

Explore Compound Types